FMOC-D-DAB(DDE)-OH
Description
Foundational Role as a Protected Diaminobutyric Acid Derivative
Fmoc-D-Dab(Dde)-OH is a derivative of D-2,4-diaminobutyric acid (D-Dab), a non-proteinogenic amino acid containing two amino groups: the α-amino group, which participates in the formation of the peptide backbone, and the γ-amino group on the side chain. In peptide synthesis, both of these reactive amino groups must be temporarily blocked or "protected" to prevent unwanted side reactions during the coupling of amino acids.
The foundational role of this compound lies in its bifunctional nature, where each amino group is protected by a different chemical moiety. The α-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain γ-amino group is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group. This dual protection is essential for its application in creating peptides with specific side-chain modifications.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| CAS Number | 596797-14-7 |
| Molecular Formula | C29H32N2O6 |
| Molecular Weight | 504.59 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents like DMF and NMP |
Note: The data in this table is compiled from various chemical suppliers and databases.
Integration within Orthogonal Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)
The true utility of this compound is realized in the context of orthogonal protecting group strategies in SPPS. peptide.com An orthogonal protection scheme is one in which different classes of protecting groups can be removed under distinct chemical conditions, without affecting the other protecting groups present on the molecule. peptide.comiris-biotech.de This allows for the selective deprotection and subsequent modification of specific sites within a growing peptide chain.
The Fmoc/Dde combination in this compound is a classic example of an orthogonal pair. rsc.org The Fmoc group is labile to basic conditions, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), which is used repeatedly during SPPS to deprotect the α-amino group for the next coupling step. nih.gov In contrast, the Dde group is stable to these basic conditions but can be selectively cleaved using a solution of 2% hydrazine (B178648) in DMF. rsc.orgpeptide.com This differential stability is the cornerstone of its application in advanced peptide synthesis.
The process allows for the assembly of a linear peptide chain using standard Fmoc-SPPS chemistry. Once the desired sequence is synthesized, the Dde group on the Dab residue can be selectively removed on the solid support, exposing the side-chain amino group. This newly freed amine can then be used for a variety of modifications, including:
Peptide Branching: A new peptide chain can be synthesized from the deprotected side chain.
Cyclization: The side-chain amine can be reacted with the N-terminal amino group or another side chain to form a cyclic peptide.
Conjugation: Reporter molecules, such as fluorescent dyes, biotin (B1667282), or other chemical moieties, can be attached to the side chain.
The following table illustrates the orthogonal deprotection scheme for Fmoc and Dde groups.
| Protecting Group | Chemical Structure | Deprotection Conditions | Stability |
| Fmoc | Fluorenylmethyloxycarbonyl | 20% Piperidine in DMF | Stable to mild acid and hydrazine |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl | 2% Hydrazine in DMF | Stable to piperidine and mild acid |
This table highlights the distinct conditions required for the removal of each protecting group, enabling their selective cleavage.
Historical Context and Evolution of Bifunctional Amino Acid Building Blocks
The development of bifunctional amino acid building blocks like this compound is intrinsically linked to the evolution of peptide synthesis itself. The advent of Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield in the early 1960s revolutionized the field, making peptide synthesis more rapid and efficient. peptide.com Early SPPS methodologies primarily utilized the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, which relies on graded acid lability for deprotection. nih.gov
A significant advancement came with the introduction of the Fmoc group by Carpino and Han in 1970, which led to the development of the Fmoc/tBu (Fmoc/tert-butyl) orthogonal protection strategy in the late 1970s. peptide.comnih.gov This was a major step forward as it allowed for the use of milder deprotection conditions, avoiding the harsh acids required in Boc chemistry. nih.gov
The establishment of orthogonal protection strategies paved the way for the synthesis of more complex peptides. This created a demand for amino acid derivatives with side chains protected by groups that were orthogonal to both the temporary Nα-Fmoc group and the acid-labile side-chain protecting groups (like tBu) used for other amino acids. The Dde protecting group was introduced in 1993 to meet this need. Its stability to piperidine and trifluoroacetic acid (TFA), coupled with its lability to hydrazine, made it an ideal partner for Fmoc-based SPPS.
The creation of building blocks such as this compound represents a culmination of these developments, providing peptide chemists with the sophisticated tools necessary to construct highly modified and structurally diverse peptides for a wide range of applications in research, diagnostics, and therapeutics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)30-13-12-23(27(34)35)31-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,31,36)(H,34,35)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBHGOUICAXOQZ-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673971 | |
| Record name | (2R)-4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596797-14-7, 235788-61-1 | |
| Record name | (2R)-4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodologies for the Chemical Synthesis and Manipulation of Fmoc D Dab Dde Oh
Principles of Orthogonal Protection and Deprotection
Orthogonal protection refers to the use of multiple protecting groups within a single molecule, where each group can be removed under distinct chemical conditions without affecting the others. This principle is fundamental to Fmoc-D-Dab(Dde)-OH, as it allows for the sequential manipulation of the α-amino group (via Fmoc) and the γ-amino group (via Dde) of the diaminobutyric acid residue.
Selective Cleavage of the Nα-Fmoc Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group commonly employed for the α-amino terminus of amino acids in SPPS. Its removal is typically achieved under mild basic conditions, most commonly by treatment with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF) iris-biotech.depublish.csiro.auresearchgate.net.
Reagents and Conditions: A standard protocol involves treating the resin-bound peptide with 20% piperidine in DMF for a short period, typically 5-30 minutes iris-biotech.deuci.edursc.org.
Mechanism: The basic piperidine abstracts a proton from the Fmoc carbamate, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine publish.csiro.au. The released DBF readily reacts with excess piperidine to form a stable adduct.
Monitoring: The release of the dibenzofulvene adduct can be monitored spectrophotometrically due to its characteristic absorbance around 290 nm iris-biotech.depublish.csiro.au.
This selective removal of the Nα-Fmoc group exposes the α-amino group for the subsequent coupling of the next amino acid in the peptide chain, facilitating stepwise peptide elongation.
Strategies for Preventing Premature Deprotection and Protecting Group Migration
The Dde group, while generally stable, can be susceptible to migration or premature cleavage under certain conditions, particularly during Fmoc deprotection with piperidine sigmaaldrich.compeptide.comalfa-chemistry.comiris-biotech.de. This phenomenon, often referred to as "scrambling," can lead to the Dde group moving from its intended side-chain position to an unprotected α-amino group, or even to the N-terminus of another residue.
Fmoc Deprotection Optimization: To minimize Dde migration during Fmoc removal, careful control of piperidine concentration and reaction time is essential iris-biotech.de. Using milder conditions or alternative bases has been explored, though piperidine remains the standard iris-biotech.deuci.edu.
Use of ivDde: The sterically more hindered 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)isovaleryl (ivDde) group was developed to address the migration issue and offers greater stability towards piperidine sigmaaldrich.compeptide.comiris-biotech.de. However, ivDde can sometimes be more difficult to remove.
N-Terminal Protection: As mentioned, when using hydrazine (B178648) for Dde cleavage, ensuring the N-terminus is protected with a Boc group prevents its unintended removal sigmaaldrich.compeptide.comnih.govpeptide.com.
Sequence-Dependent Issues: The propensity for Dde migration can also be sequence-dependent, with certain amino acid arrangements potentially exacerbating the problem sigmaaldrich.comiris-biotech.de.
In-Process Monitoring Techniques for Deprotection
Effective monitoring of deprotection steps is crucial to ensure reaction completion and prevent over-exposure to reagents, which could lead to side reactions or loss of protecting groups.
Spectrophotometry: The cleavage of the Dde group by hydrazine results in the formation of a chromophoric indazole derivative that absorbs strongly at approximately 290 nm sigmaaldrich.comiris-biotech.de. This allows for the spectrophotometric monitoring of Dde deprotection progress. Similarly, the dibenzofulvene adduct formed during Fmoc deprotection with piperidine can be monitored spectrophotometrically iris-biotech.depublish.csiro.au.
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively assess the completion of deprotection reactions by analyzing small aliquots of the resin.
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for monitoring deprotection and cleavage reactions, allowing for precise determination of reaction completion and purity peptide.comsigmaaldrich.com.
By employing these methodologies and monitoring techniques, this compound serves as a versatile tool for the precise construction of complex peptide architectures.
Advanced Coupling Conditions for this compound Incorporation
The efficient incorporation of this compound into a growing peptide chain requires optimized coupling conditions to ensure high yields and minimize side reactions, such as racemization or incomplete coupling. Standard Fmoc-based SPPS protocols typically involve activating the carboxylic acid of the incoming amino acid and coupling it to the free N-terminal amine of the peptide-resin.
Commonly employed coupling reagents for this compound include carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), often in combination with additives like hydroxybenzotriazole (B1436442) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and enhance coupling efficiency. More potent uronium or phosphonium-based reagents, such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are frequently used for challenging couplings, including those involving sterically hindered or less reactive amino acids like this compound core.ac.uk.
The choice of solvent is also critical, with N,N-dimethylformamide (DMF) being the most common. However, alternative solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) may be employed for difficult couplings. The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to neutralize the acid generated during activation and coupling. Reaction times can vary from minutes to several hours, depending on the specific coupling reagents and the sequence context. For instance, a typical coupling cycle might involve activating this compound with HATU and HOAt in DMF with DIPEA for 1-2 hours at room temperature.
Comparative Analysis with Related Orthogonally Protected Diamino Acid Derivatives
This compound belongs to a class of orthogonally protected diamino acid derivatives that are essential for advanced peptide synthesis. These derivatives, such as Fmoc-D-Lys(Boc)-OH or Fmoc-D-Orn(Boc)-OH, offer distinct advantages over standard amino acids by providing additional functional handles for peptide modification. A comparative analysis reveals differences in their reactivity, stability, and impact on synthesis efficiency.
Differential Reactivity and Stability Profiles
The orthogonality of protecting groups is paramount in SPPS. The Fmoc group is base-labile, typically removed by piperidine, while the Dde group is removed by hydrazine. This difference in lability allows for selective deprotection and subsequent modification.
Compared to the Boc group, the Dde group offers greater orthogonality in Fmoc-based SPPS because it can be removed under neutral conditions (hydrazine) without affecting the acid-labile Boc group or the base-labile Fmoc group. This allows for selective functionalization of the side chain while the peptide is still on the resin and the N-terminus is protected by Fmoc.
Impact on Peptide Synthesis Efficiency and Purity
The choice of protected diamino acid derivative can significantly influence peptide synthesis efficiency and purity.
Synthetic Routes for Isomeric or Variably Protected Forms (e.g., Dde-D-Dab(Fmoc)-OH)
The synthesis of diamino acid derivatives with different protection patterns or stereoisomers is essential for exploring diverse peptide structures and functionalities. For example, Dde-D-Dab(Fmoc)-OH represents an isomer where the Dde group is on the α-amino position and the Fmoc group is on the γ-amino position, which is less common but illustrates the principle of variable protection.
The synthesis of such derivatives typically involves selective protection strategies starting from the parent amino acid or related precursors. For instance, the synthesis of this compound itself involves the selective protection of the α-amino group with Fmoc and the γ-amino group with Dde. This is usually achieved through a series of protection and deprotection steps.
To synthesize an isomer like Dde-D-Dab(Fmoc)-OH, one might start with D-Dab. The γ-amino group could be selectively protected with Fmoc, and then the α-amino group could be protected with Dde. Alternatively, a precursor with differential protection on the two amino groups could be synthesized, followed by selective modification or exchange of protecting groups.
For example, a common approach to obtain orthogonally protected diamino acids involves starting with a mono-protected diamino acid and then introducing the second protecting group. The synthesis of Dde-D-Dab(Fmoc)-OH would likely involve:
Conversely, to synthesize this compound, one would start with D-Dab, protect the α-amino group with Fmoc, and then protect the γ-amino group with Dde. The availability of specific synthetic routes for these isomers allows researchers to tailor building blocks for specific peptide synthesis requirements. Commercial availability of this compound anaspec.comiris-biotech.de and Dde-D-Dab(Fmoc)-OH achemblock.comiris-biotech.de indicates established synthetic methodologies for these compounds.
Applications of Fmoc D Dab Dde Oh in Tailored Peptide and Conjugate Synthesis
Construction of Complex Peptide Architectures via SPPS
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence on a solid resin support. wpmucdn.com The incorporation of specialized building blocks like Fmoc-D-Dab(Dde)-OH into standard Fmoc-based SPPS protocols allows for the creation of sophisticated peptide architectures that go beyond simple linear chains. nih.gov
The orthogonal nature of the Fmoc and Dde protecting groups makes this compound an ideal building block for the synthesis of unsymmetrically branched peptides. cem.com In this approach, the this compound residue is incorporated at a specific position within the primary peptide chain using standard SPPS coupling methods. The main chain is then elongated by the sequential removal of N-terminal Fmoc groups and coupling of subsequent amino acids.
Once the primary chain is complete, the resin-bound peptide is treated with a solution of 2% hydrazine (B178648) in a solvent like N,N-Dimethylformamide (DMF). merckmillipore.com This treatment selectively removes the Dde group from the Dab side chain, exposing a primary amine. This newly available amine serves as an initiation point for the synthesis of a second, distinct peptide chain, resulting in a branched structure. cem.commerel.si This strategy has been employed to create peptides with diverse biological functions, including antimicrobial peptides and synthetic protein fragments. merckmillipore.commerel.si
| Branched Peptide Target | Description | Synthesis Time (Microwave-Enhanced SPPS) | Purity | Reference |
|---|---|---|---|---|
| Lactoferricin-Lactoferrampin Chimera | An antimicrobial peptide construct. | Under 5 hours | 77% | merel.si |
| Histone H2B / Ubiquitin Conjugate | A fragment of histone H2B (residues 118-126) conjugated to a ubiquitin fragment (residues 47-76). | Under 5 hours | 75% | merel.si |
| Tetra-branched Antifreeze Peptide Analog | A macromolecule with potential antifreeze properties. | Under 5 hours | 71% | merel.si |
Note: The table references synthesis using Fmoc-Lys(ivDde)-OH, a lysine-based analogue that functions on the same principle as this compound. The ivDde group is a more stable variant of Dde. glpbio.com
Cyclic peptides often exhibit enhanced metabolic stability, receptor selectivity, and bioavailability compared to their linear counterparts. biotage.com this compound is a key reagent for generating cyclic peptides, particularly through the formation of lactam bridges where the Dab side chain is involved in the cyclization.
On-resin cyclization is an efficient method that can minimize intermolecular side reactions by leveraging the pseudo-dilution effect of the solid support. biotage.com In a typical strategy, a linear peptide containing this compound is synthesized. After assembling the linear sequence, the N-terminal Fmoc group is removed to expose the α-amine. Subsequently, the Dde group on the Dab side chain is selectively cleaved with 2% hydrazine. researchgate.net This reveals the γ-amine side chain, which can then be coupled with the N-terminal amine or an activated C-terminus to form a head-to-side-chain or side-chain-to-tail cyclic peptide directly on the resin. researchgate.netnih.gov Various coupling reagents used in linear synthesis can be adapted for this macrocyclization step. biotage.com
Alternatively, cyclization can be performed in the solution phase after the linear peptide has been cleaved from the resin. springernature.com For this approach, the fully protected linear peptide is first synthesized on the solid support. The Dde group is removed from the Dab residue while the peptide is still on the resin. The peptide is then cleaved from the support using an acid cocktail (e.g., containing trifluoroacetic acid), which also removes other acid-labile side-chain protecting groups. wpmucdn.com The resulting linear peptide, which possesses a free amine on the Dab side chain and a free carboxylic acid at the C-terminus, is then cyclized in a dilute solution to favor intramolecular reaction over intermolecular polymerization. springernature.com
The ability to selectively deprotect the Dab side chain provides a unique chemical handle for site-specific modifications. merckmillipore.com After the linear peptide sequence is assembled, the Dde group can be removed on-resin, and the exposed amine can be reacted with a variety of molecules, such as fluorophores, chelating agents, or other small molecules, to create peptides with tailored properties. peptide.comnih.gov This method ensures that the modification occurs only at the intended Dab residue, preserving the integrity of other reactive side chains in the peptide. lifetein.com
Development of Cyclic Peptides
Strategies for Bioconjugation and Functionalization
Bioconjugation involves attaching molecules like reporter labels, drugs, or targeting moieties to a peptide. The Fmoc/Dde strategy using this compound is a powerful tool for precise bioconjugation. nih.gov Once the peptide is synthesized on the resin, the Dde group is removed, and the resulting free amine on the Dab side chain is used as an attachment point. lifetein.com
This strategy has been successfully used to incorporate a wide array of functional groups into peptides. nih.govlifetein.com For example, fluorescent dyes such as Fluorescein isothiocyanate (FITC) and quencher molecules like 4-((4-(dimethylamino)phenyl)azo)benzoic acid (DABCYL) can be coupled to the deprotected side chain to create probes for studying biological processes. nih.govrsc.org Similarly, biotin (B1667282) can be attached for use in affinity-based purification or detection systems. lifetein.com The major advantage of this approach is its versatility, allowing for the direct incorporation of labels that might not be compatible with the conditions of full peptide synthesis or cleavage. nih.govlifetein.com
| Label/Molecule | Functional Class | Application Example | Reference |
|---|---|---|---|
| Biotin | Affinity Tag | Binding studies, peptide trafficking, affinity purification | nih.govlifetein.com |
| Fluorescein (FITC) | Fluorophore | Fluorescence Resonance Energy Transfer (FRET) probes, imaging | nih.govrsc.org |
| DABCYL | Quencher | FRET-based enzyme activity assays | rsc.org |
| Dansyl Groups | Fluorophore | Fluorescent labeling | nih.gov |
| Methyl Coumarin | Fluorophore | Fluorescent labeling | nih.gov |
| Peptide Nucleic Acid (PNA) | Nucleic Acid Mimic | Synthesis of PNA-peptide conjugates | researchgate.net |
Referenced Compounds
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | N-α-Fmoc-N-γ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-D-diaminobutyric acid |
| Fmoc-Lys(ivDde)-OH | N-α-Fmoc-N-ε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-lysine |
| Fmoc-Orn(Dde)-OH | N-α-Fmoc-N-δ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-ornithine |
| FITC | Fluorescein isothiocyanate |
| DABCYL | 4-((4-(dimethylamino)phenyl)azo)benzoic acid |
| DMF | N,N-Dimethylformamide |
| TFA | Trifluoroacetic acid |
Regioselective Introduction of Linkers and Labels
The orthogonal nature of the Fmoc and Dde protecting groups is paramount for the regioselective functionalization of peptides. During SPPS, the peptide backbone is assembled using the standard Fmoc-deprotection and coupling cycles. Once the this compound residue is incorporated at a specific position, the Dde group can be selectively removed on-resin without disturbing the Fmoc group of the N-terminal amino acid or other acid-labile side-chain protecting groups. This unmasks the gamma-amino group of the Dab residue, creating a unique, spatially defined attachment point.
This newly exposed amine can then be reacted with a wide array of molecules, such as:
Fluorescent dyes (e.g., Fluorescein, Rhodamine): For creating probes to study peptide localization and trafficking.
Biotin: For use in affinity purification or detection assays.
Polyethylene (B3416737) glycol (PEG) chains: To improve the pharmacokinetic properties of therapeutic peptides.
Chelating agents: For radiolabeling in imaging or therapeutic applications.
This method ensures that the label or linker is attached only at the intended Dab side chain, preserving the integrity and function of the rest of the peptide.
Multi-Component Conjugation through Sequential Deprotection
Building upon the principle of regioselectivity, this compound is instrumental in constructing molecules with multiple, distinct conjugate moieties. A synthetic strategy can involve the sequential removal of different orthogonal protecting groups.
For instance, a peptide can be synthesized containing both a this compound residue and another amino acid with a different type of orthogonal protection (e.g., Lys(Mtt)). The synthetic chemist can first remove the Dde group with hydrazine to attach one component, then cleave the Mtt group under mildly acidic conditions to attach a second, different component. Finally, after completion of the peptide chain, the N-terminal Fmoc group can be removed to attach a third molecule. This step-wise, controlled deprotection and conjugation strategy allows for the creation of complex, multi-functional constructs such as branched peptides or dual-labeled probes from a single peptide chain.
Role in the Design of Advanced Probes and Molecular Tools
The ability to precisely place modifications on a peptide backbone makes this compound a valuable reagent in the development of sophisticated molecular tools for biological research. scbt.com By incorporating this building block, researchers can design Förster Resonance Energy Transfer (FRET) probes, where a donor and acceptor fluorophore are attached to two different side chains, allowing for the study of conformational changes or enzyme activity.
Furthermore, it enables the synthesis of activity-based probes (ABPs) where a reactive "warhead" and a reporter tag are attached to a peptide scaffold. The peptide sequence provides specificity for a target enzyme, while the precisely positioned reactive group and reporter tag facilitate covalent labeling and subsequent detection of the active enzyme.
Application as Building Blocks in Protein Degradation Research
Targeted protein degradation has emerged as a powerful therapeutic modality, utilizing bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). sigmaaldrich.com A PROTAC consists of two ligands—one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. sigmaaldrich.com
The synthesis of effective PROTACs requires precise control over the linker length and composition, which is critical for inducing a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound is an ideal building block for constructing these linkers. Its side chain can be used as an attachment point for one of the ligands, while the main peptide chain is extended or modified to form the linker structure. The orthogonal protection scheme allows for the stepwise and controlled assembly of the complex PROTAC molecule, facilitating the generation of libraries with varying linker architectures for optimization. sigmaaldrich.com
Implications for Antibody-Drug Conjugate (ADC) Design
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic payload. nih.gov The linker that connects the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. frontiersin.orgresearchgate.net
This compound and similar building blocks are highly relevant in the synthesis of the drug-linker portion of an ADC. The orthogonal handles allow for the precise attachment of the cytotoxic drug to the linker scaffold. For instance, the payload can be attached to the Dab side chain after Dde deprotection. The resulting peptide-based linker can be designed to be stable in circulation but cleavable by specific enzymes (e.g., proteases) within the target tumor cell, ensuring a targeted release of the payload. nih.gov This controlled synthesis enables the optimization of drug-to-antibody ratios and the chemical nature of the linkage, which are key determinants of an ADC's therapeutic index. frontiersin.org
Incorporation of Unnatural Amino Acid Residues
The genetic code limits natural proteins to a set of approximately 20 canonical amino acids. The chemical synthesis of peptides and proteins allows for the incorporation of unnatural amino acids, greatly expanding the chemical diversity and functionality of these molecules. nih.govspringernature.com this compound is a derivative of 2,4-diaminobutyric acid, a non-canonical amino acid, and its use is a prime example of this strategy.
The incorporation of such residues can be achieved through residue-specific or site-specific methods. researchgate.net In the context of chemical synthesis, this compound is used for site-specific incorporation, where the chemist has complete control over the position of the unnatural residue within the peptide sequence.
Engineering of Peptides with Novel Structural and Functional Properties
The introduction of this compound into a peptide sequence imparts novel properties that are not achievable with the standard set of amino acids. The gamma-amino group on the side chain provides a reactive handle for a variety of chemical modifications, fundamentally altering the peptide's structure and function.
This capability allows for the engineering of peptides with enhanced or entirely new characteristics:
Branched Peptides: The side-chain amine can serve as an initiation point for the synthesis of a second, distinct peptide chain, creating a branched or dendrimeric structure. Such structures can be used to create synthetic vaccines or multivalent binding molecules.
Cyclic Peptides: The side-chain amine can be used to form a lactam bridge by reacting with a C-terminal carboxyl group or a side-chain carboxyl group of another amino acid (e.g., Asp or Glu). Peptide cyclization can increase stability against proteolysis, improve receptor binding affinity, and constrain the peptide into a bioactive conformation.
Enhanced Functionality: By attaching specific moieties to the Dab side chain, peptides can be endowed with novel functions. For example, attaching a catalytic group can create a peptide-based enzyme mimic (peptizyme), while attaching a lipid tail can enhance cell membrane permeability. acs.org
The residue-specific incorporation of unnatural amino acids offers a powerful method for augmenting the biochemical functionality of proteins for a wide range of applications. nih.gov
Development of Peptide-Based Probes for Biochemical Research
The creation of highly specific probes is essential for studying biological processes, such as enzyme activity. nih.gov this compound serves as a valuable building block in the synthesis of such peptide-based probes, providing a latent site for the specific attachment of reporter molecules like fluorophores, quenchers, or biotin tags. researchgate.netnih.gov By incorporating this amino acid into a peptide sequence, the main chain can be fully assembled and purified. Subsequently, the Dde group can be selectively cleaved on-resin to unmask the gamma-amino group of the Dab residue, which then acts as a unique chemical handle for conjugating the desired label. researchgate.net This ensures precise control over the location and stoichiometry of the attached molecule, which is crucial for the probe's function and the interpretation of experimental results.
Protease-sensitive fluorogenic substrates are powerful tools for monitoring enzyme activity in real-time. nih.gov Their design often involves a peptide sequence recognized by a specific protease, flanked by a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by the target protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
The orthogonal nature of this compound is particularly advantageous in the synthesis of these substrates. It allows for the construction of the core peptide sequence using standard Fmoc-SPPS. After the peptide chain is assembled, the Dde group can be selectively removed on the solid support to expose the side-chain amine. researchgate.net This amine can then be used to covalently attach either the fluorophore or the quencher. The other component of the FRET pair can be attached at the peptide's N-terminus or another orthogonally-protected amino acid side chain. This directed, site-specific conjugation strategy is critical for ensuring the optimal distance between the fluorophore and quencher, thereby maximizing the signal-to-background ratio of the probe. researchgate.net
| Application | Role of this compound | Key Advantage |
| Protease-Sensitive Probes | Provides a site-specific handle for conjugating reporter molecules (fluorophores, quenchers). | Orthogonal Dde group allows for side-chain modification after peptide backbone synthesis. researchgate.net |
| Chemical Protein Synthesis | Acts as an anchor point for attaching temporary, removable solubilizing tags ("helping hands"). | Prevents aggregation of hydrophobic peptide segments during synthesis and purification. magtech.com.cn |
| PNA-Peptide Conjugates | Serves as a branching point for the dual synthesis of peptide and PNA chains on the same solid support. | Full orthogonality between Fmoc (for peptide) and Dde (for PNA) chemistries enables hybrid synthesis. acs.orged.ac.uk |
Facilitation of Chemical Protein Synthesis (CPS) with Solubilizing Tags
A significant challenge in the chemical synthesis of large proteins is the poor solubility of intermediate peptide segments, which can lead to aggregation and difficulty in purification and ligation. magtech.com.cn To overcome this, "solubilizing tags" or "helping hands" can be temporarily attached to the peptide to enhance its solubility. magtech.com.cnnih.gov
This compound is an ideal tool for implementing this strategy. It can be incorporated into a hydrophobic peptide sequence at a strategic location. After the main peptide chain is synthesized, the Dde group is selectively removed, and a highly soluble tag—often a chain of charged amino acids like poly-lysine or a polyethylene glycol (PEG) polymer—is built onto the Dab side chain. magtech.com.cnnih.gov This temporary appendage keeps the entire peptide segment soluble during subsequent purification and ligation steps. Once the full-length protein is assembled, the linker and solubilizing tag are cleaved off, yielding the native protein. The stability of the Dde group to standard Fmoc-SPPS conditions and its selective removal with hydrazine are crucial for the success of this method.
Synthesis of Hybrid Conjugates (e.g., PNA-Peptide Conjugates)
The synthesis of hybrid molecules containing both peptide and nucleic acid components, such as peptide nucleic acid (PNA)-peptide conjugates, requires a sophisticated protection strategy to differentiate between the two types of monomers. acs.orgresearchgate.net PNAs are DNA mimics with a peptide-like backbone that show high affinity for complementary DNA or RNA sequences. acs.org Conjugating them to peptides can improve properties like cellular uptake.
The combination of Fmoc and Dde protecting groups provides the necessary orthogonality for the solid-phase synthesis of these complex conjugates. nih.goved.ac.uk In a typical strategy, this compound is used as a branching point. The peptide portion can be synthesized using standard Fmoc-amino acids. Following this, the Dde group on the Dab side chain is selectively removed. The now-free amine serves as the starting point for the synthesis of the PNA strand, often using Dde-protected PNA monomers. ed.ac.ukresearchgate.net This approach allows for the controlled, stepwise construction of both the peptide and PNA moieties on a single solid support, demonstrating the full orthogonality between the Fmoc and Dde protection schemes. soton.ac.uk Milder deprotection conditions for the Dde group, such as using hydroxylamine (B1172632) instead of hydrazine, have been developed to further enhance compatibility with sensitive functional groups and solid supports. acs.org
| Protecting Group | Chemical Name | Cleavage Conditions | Stability |
| Fmoc | 9-Fluorenylmethoxycarbonyl | 20% Piperidine (B6355638) in DMF | Stable to mild acid and hydrazine. |
| Boc | tert-Butoxycarbonyl | Strong acid (e.g., TFA) | Stable to piperidine and hydrazine. |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF or Hydroxylamine acs.org | Stable to piperidine and strong acid (TFA). acs.org |
Future Directions and Emerging Research Avenues
Novel Protecting Group Chemistries for Diaminobutyric Acid Derivatives
The orthogonal protection strategy, exemplified by the Fmoc/tBu and Fmoc/Dde combinations, is fundamental to modern peptide synthesis, allowing for the selective deprotection of specific functional groups. powdersystems.comiris-biotech.depeptide.comfiveable.me The Dde group, in particular, is crucial for site-specific modifications due to its stability to the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage, while being selectively removable by hydrazine (B178648). sigmaaldrich.compeptide.com This allows for modifications like cyclization, branching, or the attachment of labels. sigmaaldrich.comaurigeneservices.com
However, challenges remain, such as the potential for Dde group migration in certain sequences and incomplete removal, especially in longer or aggregation-prone peptides. peptide.comiris-biotech.de To address these limitations, research is ongoing to develop next-generation protecting groups for the side chains of diaminobutyric acid and other trifunctional amino acids.
Emerging protecting groups aim to offer improved stability, cleaner deprotection, and milder removal conditions. For instance, the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group was developed as a more sterically hindered and stable alternative to Dde. peptide.comiris-biotech.de More recent innovations include methyl dimethylbarbituric acid (MeDmb) and its derivatives, which have shown promise in overcoming the removal challenges associated with ivDde in difficult sequences. iris-biotech.de The development of novel protecting groups that are sensitive to different, highly specific cleavage conditions, such as light (photolabile groups like Nvoc) or specific enzymes, represents a significant area of future research. beilstein-journals.org Another approach involves the use of host-guest chemistry, where a molecule like 18-crown-6 (B118740) can non-covalently protect the lysine (B10760008) side chain, offering a greener alternative by reducing the need for chemical deprotection steps. openaccesspub.org
The table below summarizes some of the key protecting groups used for the side chains of diamino acids and their deprotection conditions.
| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Standard orthogonal group, susceptible to migration in some cases. peptide.comiris-biotech.de |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | ivDde | 2% Hydrazine in DMF | More sterically hindered and stable than Dde. peptide.comiris-biotech.de |
| Monomethoxytrityl | Mmt | 1% TFA in DCM | Acid-labile, allows for orthogonal deprotection. beilstein-journals.org |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ catalyst | Cleaved under specific palladium-catalyzed conditions. beilstein-journals.org |
| Methyl dimethylbarbituric acid | MeDmb | Hydrazine | A newer generation group with potentially improved deprotection characteristics. iris-biotech.de |
| 6-nitroveratryloxycarbonyl | Nvoc | UV light | Photolabile, offering a different mode of orthogonal cleavage. beilstein-journals.org |
These advancements in protecting group chemistry will provide peptide chemists with a more versatile toolkit, enabling the synthesis of increasingly complex and precisely modified peptide structures.
Integration into Automated Synthetic Platforms
The automation of solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides, enabling high-throughput synthesis and the creation of large peptide libraries. powdersystems.combiosynth.comunc.edu Modern automated peptide synthesizers, including microwave-assisted models, have significantly reduced synthesis times and improved the purity of crude products, even for long and difficult sequences. unc.edubiorxiv.org
A key area of ongoing development is the seamless integration of non-canonical amino acids, such as FMOC-D-DAB(DDE)-OH, into these automated platforms. unc.eduunc.edunih.gov While many synthesizers can accommodate unnatural amino acids, challenges remain, including the potential for incomplete coupling reactions and the need to optimize protocols for each unique building block. biosynth.comnih.gov The solubility of some protected amino acid derivatives can also be a limiting factor for automated synthesis. sigmaaldrich.com
Future research will focus on developing more robust and universal protocols for incorporating modified amino acids. This includes the optimization of coupling reagents, reaction times, and washing steps to ensure high efficiency. biorxiv.orgopenaccessjournals.com Furthermore, the development of specialized resins and linkers that improve the synthesis of complex peptides, such as those containing multiple modifications, is an active area of investigation. aurigeneservices.comnih.gov The ability to fully automate the synthesis of peptides with intricate side-chain modifications, including those enabled by the DDE group, is a critical goal. This would involve the automation of the selective deprotection and subsequent on-resin modification steps, which are often performed manually.
The table below highlights some features of modern automated peptide synthesizers relevant to the incorporation of non-canonical amino acids.
| Synthesizer Feature | Relevance to this compound Integration |
| Microwave Irradiation | Accelerates coupling and deprotection steps, potentially improving efficiency for sterically hindered amino acids. unc.edubiorxiv.org |
| Parallel Synthesis Capability | Allows for the high-throughput synthesis of multiple peptides, including libraries containing modified residues. unc.edu |
| Independent Reaction Vessels | Enables the use of different, optimized protocols for each coupling step, which is crucial for non-canonical amino acids. unc.edu |
| Inert Atmosphere | Protects sensitive reagents and reactions from degradation. unc.edu |
| Compatibility with Diverse Building Blocks | Essential for incorporating a wide range of unnatural amino acids and performing on-resin modifications. unc.edusigmaaldrich.com |
As these automated platforms become more sophisticated, the synthesis of peptides containing this compound and other complex building blocks will become more routine, accelerating research and development in peptide science.
Expansion of Bioconjugation Capabilities
The side chain of diaminobutyric acid, once deprotected, serves as a versatile chemical handle for bioconjugation—the process of linking a peptide to another molecule, such as a drug, a fluorescent dye, or a larger biomolecule. netascientific.comcore.ac.uk The orthogonal DDE protecting group in this compound is particularly valuable for this purpose, as it allows for the precise, site-specific introduction of modifications onto a peptide while it is still attached to the solid support. sigmaaldrich.com
Future research is aimed at expanding the types of molecules that can be conjugated to peptides via the diaminobutyric acid side chain and refining the chemical reactions used for this purpose. This includes the development of novel ligation chemistries that are highly efficient, specific, and compatible with a wide range of functional groups and reaction conditions, including aqueous environments. rsc.orgpapyrusbio.com
Emerging applications for peptides modified using this compound include the development of:
Peptide-drug conjugates (PDCs): Where a cytotoxic drug is attached to a peptide that targets cancer cells, a strategy analogous to antibody-drug conjugates (ADCs). netascientific.com
Advanced diagnostic probes: By attaching imaging agents or fluorescent tags to targeting peptides. netascientific.comcore.ac.uk
Branched and cyclic peptides: The deprotected side chain can be used to form lactam bridges or to initiate the synthesis of a second peptide chain, creating complex architectures with enhanced stability and novel biological activities. sigmaaldrich.combeilstein-journals.org
Multifunctional materials: Where peptides are conjugated to polymers or nanoparticles to create new materials with unique properties.
The development of new "click chemistry" reactions and other bioorthogonal ligation methods will further enhance the utility of this compound in bioconjugation. nih.gov These reactions are characterized by their high specificity, efficiency, and compatibility with biological systems.
High-Throughput Synthesis of Peptide Libraries
Peptide libraries, which are large collections of different peptide sequences, are powerful tools for drug discovery, epitope mapping, and the study of protein-protein interactions. genscript.comproteogenix.science The inclusion of non-canonical amino acids like D-diaminobutyric acid can significantly increase the structural diversity and proteolytic stability of these libraries, enhancing the probability of identifying lead compounds with desirable properties. proteogenix.sciencenih.gov
The use of this compound and similar orthogonally protected building blocks is crucial for creating sophisticated peptide libraries, such as those with cyclic or branched structures. sigmaaldrich.combeilstein-journals.orgresearchgate.net High-throughput synthesis platforms enable the parallel production of hundreds or even thousands of unique peptides for screening. efficient-robotics.comjpt.comcreative-peptides.com
Future directions in this area involve the development of more efficient methods for both the synthesis and screening of these complex libraries. nih.govnih.gov This includes:
Combinatorial Synthesis: Generating vast libraries where multiple positions in a peptide sequence are varied simultaneously. nih.govscispace.com
Advanced Screening Platforms: Utilizing techniques like surface plasmon resonance (SPR), ELISA, and cell-based functional assays to rapidly identify active peptides within a library. creative-peptides.com
Deconvolution Strategies: Developing methods to quickly identify the exact sequence of the "hit" peptides from a combinatorial library, for example, through mass spectrometry-based sequencing. nih.gov
The integration of automated synthesis with high-throughput screening allows for a rapid cycle of library design, synthesis, screening, and optimization, accelerating the discovery of novel peptide-based molecules. nih.govcreative-peptides.com The ability to incorporate building blocks like this compound into these workflows is essential for exploring a wider chemical space and developing next-generation peptide therapeutics. proteogenix.scienceefficient-robotics.com
The table below outlines different types of peptide libraries and the role of non-canonical amino acids.
| Library Type | Description | Role of this compound |
| Overlapping Peptide Library | Consists of a series of peptides that sequentially overlap in sequence, often used for linear epitope mapping. genscript.comproteogenix.science | Introduction of D-amino acids can enhance stability against proteases. |
| Alanine (B10760859) Scanning Library | Each amino acid in a sequence is systematically replaced with alanine to identify key residues for function. genscript.comproteogenix.science | Serves as the parent sequence from which the library is derived. |
| Positional Scanning Library | A specific position is substituted with all other possible amino acids to optimize activity. proteogenix.science | Can be incorporated at various positions to explore the impact of its unique structure and charge. |
| Cyclic Peptide Library | Peptides are cyclized (e.g., head-to-tail or side-chain-to-side-chain) to create constrained conformations. nih.gov | The deprotected DAB side chain can be used as an anchor point for cyclization. sigmaaldrich.com |
| Branched Peptide Library | Multiple peptide chains are synthesized on a single scaffold, often a lysine or DAB core. sigmaaldrich.com | The orthogonally protected side chain allows for the initiation of a second peptide chain. |
Q & A
Q. What are the critical considerations for optimizing the synthesis of FMOC-D-DAB(DDE)-OH in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Ensure proper side-chain protection of the DAB(DDE) group to prevent undesired reactions during coupling or cleavage steps. Use orthogonal protecting groups (e.g., Fmoc for α-amino and DDE for side-chain amines) to enable selective deprotection .
- Monitor coupling efficiency via Kaiser tests or FT-IR spectroscopy. Adjust reaction times or activator concentrations (e.g., HATU/DIPEA) if incomplete coupling occurs.
- Purify intermediates using reverse-phase HPLC with a C18 column, employing gradients of acetonitrile/water (0.1% TFA) to resolve byproducts .
Q. How can researchers validate the purity and stereochemical integrity of this compound post-synthesis?
Methodological Answer:
- Employ analytical techniques such as MALDI-TOF mass spectrometry to confirm molecular weight (e.g., calculated [M+H]+: 1188.28 vs. observed: 1187.95–1188.02) and detect impurities .
- Use chiral HPLC or circular dichroism (CD) spectroscopy to verify the retention of D-configuration in the Dab moiety.
- Cross-validate results with H/C NMR to assess chemical shifts of stereosensitive protons (e.g., α-H and side-chain NH) .
Advanced Research Questions
Q. How should researchers address discrepancies in mass spectrometry data for this compound derivatives, such as minor deviations in observed vs. calculated [M+H]+ values?
Methodological Answer:
- Investigate potential causes: (a) Isotopic distribution errors in MALDI-TOF calibration; (b) Partial decomposition during ionization; (c) Residual solvents or salts.
- Perform high-resolution mass spectrometry (HRMS) to improve accuracy (e.g., Q-TOF instruments with <5 ppm error margins).
- Compare with synthetic controls (e.g., Boc-protected analogs) to isolate variables .
Q. What strategies are effective for incorporating this compound into peptide sequences with sterically demanding residues (e.g., β-branched amino acids)?
Methodological Answer:
- Use microwave-assisted SPPS to enhance coupling efficiency in sterically hindered environments.
- Introduce pseudo-proline dipeptides or backbone amide protectants (e.g., Hmb) to reduce aggregation.
- Employ post-synthetic on-resin modifications (e.g., DDE deprotection with 2% hydrazine in DMF) to minimize side reactions .
Q. How can computational modeling aid in predicting the conformational behavior of peptides containing this compound?
Methodological Answer:
- Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to analyze side-chain flexibility and hydrogen-bonding patterns.
- Compare energy-minimized structures with experimental CD or NMR data to validate predictions.
- Use docking studies to assess interactions with biological targets (e.g., enzymes or receptors) .
Data Management and Reproducibility
Q. What metadata standards are recommended for documenting experiments involving this compound?
Methodological Answer:
- Adopt FAIR principles: Include synthesis parameters (temperature, solvent ratios), purification details (HPLC gradients), and analytical instrumentation settings (NMR frequency, MS ionization mode).
- Use standardized formats (e.g., ISA-Tab for omics data or JCAMP-DX for spectral data) to ensure interoperability .
- Assign Digital Object Identifiers (DOIs) to datasets via repositories like OSTI to enable citation tracking .
Q. How should researchers resolve contradictions between observed spectroscopic data and theoretical predictions for this compound derivatives?
Methodological Answer:
- Conduct systematic error analysis: (a) Verify instrument calibration; (b) Re-examine sample preparation (e.g., deuteration levels in NMR); (c) Cross-reference with alternative techniques (e.g., X-ray crystallography).
- Publish raw data (e.g., .fid files for NMR) in open repositories to facilitate peer validation .
Experimental Design and Hypothesis Testing
What frameworks are suitable for formulating research questions about this compound’s role in peptide stability studies?
Methodological Answer:
- Apply the PICO framework:
Q. How can researchers design comparative studies to evaluate this compound against other orthogonal protection strategies (e.g., ivDde)?
Methodological Answer:
- Define metrics: (a) Deprotection efficiency (hydrazine vs. TFA); (b) Side-chain reactivity during elongation; (c) Cost-to-yield ratios.
- Use a split-resin approach to synthesize parallel sequences with different protecting groups, enabling direct comparison .
Literature Review and Knowledge Gaps
Q. What systematic approaches can identify understudied applications of this compound in bioconjugation or material science?
Methodological Answer:
- Conduct keyword searches in Web of Science using Boolean operators: ("this compound" AND ("bioconjugation" OR "material science")) NOT ("price" OR "synthesis").
- Use citation tracking tools (e.g., Connected Papers) to map interdisciplinary linkages .
- Prioritize journals with open-access policies (e.g., ACS Central Science) to access full-text datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
